3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
Description
Properties
IUPAC Name |
3-pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)14-5-1-3-12(9-14)11-27-16-7-6-15-23-24-17(26(15)25-16)13-4-2-8-22-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLHQJGTXFNNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 891099-01-7)
This compound shares the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differs in substituents:
- Position 6 : Furan-2-yl group instead of a sulfanyl-linked trifluoromethylbenzyl.
- Position 3: Pyridin-3-ylmethylsulfanyl group, analogous to the sulfanyl substituent in the target compound but with a pyridine instead of a trifluoromethylphenyl moiety.
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Core : [1,2,4]triazolo[4,3-a]pyridine (isomeric to the target compound’s triazolo-pyridazine system).
- Substituents : A benzyloxy-methoxyphenyl group at position 3.
The pyridine-triazole fusion in this compound is associated with antibacterial and antiproliferative activities, suggesting that the trifluoromethylbenzyl-sulfanyl group in the target compound may confer distinct pharmacological advantages, such as improved membrane permeability .
Key Observations :
- The trifluoromethyl group in the target compound enhances hydrophobicity, which may improve blood-brain barrier penetration compared to furan or benzyloxy substituents.
- Sulfanyl groups (as in the target compound and 891099-01-7) can act as hydrogen-bond acceptors or participate in redox interactions, influencing target binding .
Research Implications and Gaps
- Comparative Pharmacokinetics : The trifluoromethyl group may reduce metabolic degradation compared to furan or methoxy groups, but in vivo studies are needed.
Biological Activity
The compound 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of triazolo-pyridazine derivatives characterized by the presence of a trifluoromethyl group and a sulfanyl linkage. The molecular formula is , and it has a molar mass of 393.38 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
Recent studies indicate that triazolo-pyridazine derivatives exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer progression. The specific compound under discussion has been evaluated for its inhibitory effects on c-Met kinase, which plays a crucial role in tumor growth and metastasis.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of c-Met kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The binding affinity to c-Met was shown to be comparable to established inhibitors, suggesting its potential as a therapeutic agent.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate that the compound is particularly effective against A549 cells, with an IC50 value significantly lower than 5 µM, which is considered a threshold for promising anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the chemical structure can significantly affect the biological activity of triazolo-pyridazine derivatives. For instance:
- The presence of the trifluoromethyl group enhances lipophilicity and potentially improves binding affinity to target proteins.
- The sulfanyl group may facilitate interactions with cysteine residues in the active sites of kinases.
Case Studies
In one notable case study involving similar triazolo-pyridazine compounds, researchers reported that derivatives with specific substitutions at the 2 and 6 positions exhibited enhanced potency against c-Met kinase and showed promising results in preclinical models for non-small cell lung cancer (NSCLC) .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Attachment of the trifluoromethylbenzylsulfanyl group to the triazolopyridazine core via thiol-mediated coupling .
- Cyclization : Formation of the triazolo[4,3-b]pyridazine ring using dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions .
- Oxidative methods : Alternative routes may employ sodium hypochlorite (NaOCl) for oxidative ring closure, offering a greener approach with ethanol as a solvent . Key challenges include optimizing reaction time and catalyst selection (e.g., Pd/C for coupling reactions) to improve yields .
Q. How is the compound characterized post-synthesis?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of substituents (e.g., trifluoromethyl and pyridine groups) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., expected m/z ~450–470) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) . Advanced methods like X-ray crystallography (used in related triazolopyridazine studies) can resolve binding conformations .
Q. What initial biological screening assays are recommended?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against phosphodiesterase-4 (PDE4) isoforms, leveraging known activity of triazolopyridazines as PDE4 inhibitors .
- Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using microdilution assays (MIC values) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can conflicting bioactivity data between analogs be resolved?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl vs. chloro/fluoro groups) on target binding (Table 1) .
- Molecular docking : Use tools like AutoDock to model interactions with PDE4 or BRD4 bromodomains, identifying critical residues (e.g., hydrophobic pockets for trifluoromethyl binding) .
Table 1 : Bioactivity Comparison of Triazolopyridazine Derivatives
| Substituent | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Trifluoromethylphenyl | PDE4A | 12 ± 2 | |
| Chlorophenyl | BRD4 | 45 ± 5 | |
| Fluorophenyl | Antimicrobial | MIC: 8 µg/mL |
Q. What strategies improve sulfanyl linkage stability during synthesis?
- Solvent optimization : Use DMF or THF to stabilize intermediates .
- Catalyst screening : Test Pd/C or Cu(I) catalysts for coupling efficiency .
- Protecting groups : Introduce tert-butyl disulfide to prevent premature oxidation .
Q. How can computational methods guide SAR studies?
- Docking simulations : Identify binding poses in PDE4/BRD4 pockets (e.g., hydrophobic interactions with trifluoromethyl groups) .
- Quantum Mechanical (QM) calculations : Predict regioselectivity in nucleophilic substitutions (e.g., Fukui indices for reactive sites) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Methodological Notes
- Contradictions in synthesis : While POCl₃-based cyclization achieves high yields (~70%), NaOCl methods are greener but lower-yielding (~30%) .
- Data validation : Cross-reference NMR/MS data with PubChem entries (e.g., CID 1251559-56-4) to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
